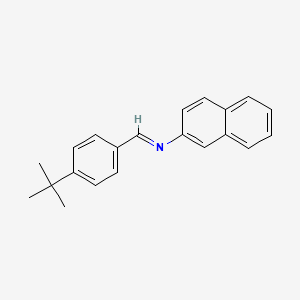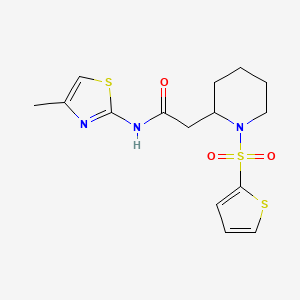
(R)-2-(2-(pyrrolidin-3-yl)ethyl)-1,8-naphthyridine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(2-(pyrrolidin-3-yl)ethyl)-1,8-naphthyridine dihydrochloride is a synthetic organic compound known for its potential applications in medicinal chemistry and pharmacology. This compound features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, and a pyrrolidine moiety, which is a five-membered ring containing nitrogen. The presence of these functional groups makes it a versatile molecule for various chemical reactions and biological interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-(pyrrolidin-3-yl)ethyl)-1,8-naphthyridine dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the naphthyridine core is replaced by a pyrrolidine derivative.
Final Assembly and Purification: The final compound is obtained by coupling the naphthyridine and pyrrolidine intermediates, followed by purification steps such as recrystallization or chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2-(pyrrolidin-3-yl)ethyl)-1,8-naphthyridine dihydrochloride would involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the naphthyridine core, potentially converting it to a more saturated bicyclic system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while substitution reactions could introduce various alkyl, acyl, or sulfonyl groups onto the naphthyridine core.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-(2-(pyrrolidin-3-yl)ethyl)-1,8-naphthyridine dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its ability to interact with different biological targets makes it a valuable tool in biochemical research.
Medicine
In medicine, ®-2-(2-(pyrrolidin-3-yl)ethyl)-1,8-naphthyridine dihydrochloride has potential applications as a therapeutic agent. Its interactions with specific molecular targets could lead to the development of new drugs for treating various diseases, including neurological disorders and cancers.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved stability. Its versatility in chemical reactions makes it a valuable component in the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of ®-2-(2-(pyrrolidin-3-yl)ethyl)-1,8-naphthyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it might inhibit an enzyme involved in a disease pathway, thereby reducing disease symptoms or progression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(2-(pyrrolidin-3-yl)ethyl)-1,8-naphthyridine dihydrochloride: The enantiomer of the compound , which may have different biological activities and properties.
2-(2-(pyrrolidin-3-yl)ethyl)-1,8-naphthyridine: The non-chlorinated version, which might exhibit different solubility and reactivity.
1,8-Naphthyridine derivatives: A broad class of compounds with similar core structures but different substituents, leading to varied chemical and biological properties.
Uniqueness
®-2-(2-(pyrrolidin-3-yl)ethyl)-1,8-naphthyridine dihydrochloride is unique due to its specific stereochemistry and the presence of both the naphthyridine and pyrrolidine moieties. This combination of features allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a valuable compound for research and development in multiple fields.
Eigenschaften
IUPAC Name |
2-[2-[(3R)-pyrrolidin-3-yl]ethyl]-1,8-naphthyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3.2ClH/c1-2-12-4-6-13(17-14(12)16-8-1)5-3-11-7-9-15-10-11;;/h1-2,4,6,8,11,15H,3,5,7,9-10H2;2*1H/t11-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDFCNZNZRJRQL-NVJADKKVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CCC2=NC3=C(C=CC=N3)C=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1CCC2=NC3=C(C=CC=N3)C=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(4-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2841636.png)



![(2Z)-8-ethoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2841641.png)

![(2-ethylbenzo[d]thiazol-6-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2841643.png)
![11-(Tert-butyl)spiro[1,2,3-trihydroquinazoline-2,4'-cyclohexane]-4-one](/img/structure/B2841645.png)
![2-Amino-4-(2-ethoxyphenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2841646.png)
![methyl 2-[(3-oxo-1-phenyl-2,3-dihydro-1H-inden-4-yl)sulfanyl]acetate](/img/structure/B2841647.png)


![Diethyl 6-fluorospiro[3.3]heptane-2,2-dicarboxylate](/img/structure/B2841656.png)
